

An In-depth Technical Guide to the Synthesis and Characterization of 2-Pyridinecarbothioamide

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Compound of Interest

Compound Name: 2-Pyridinecarbothioamide

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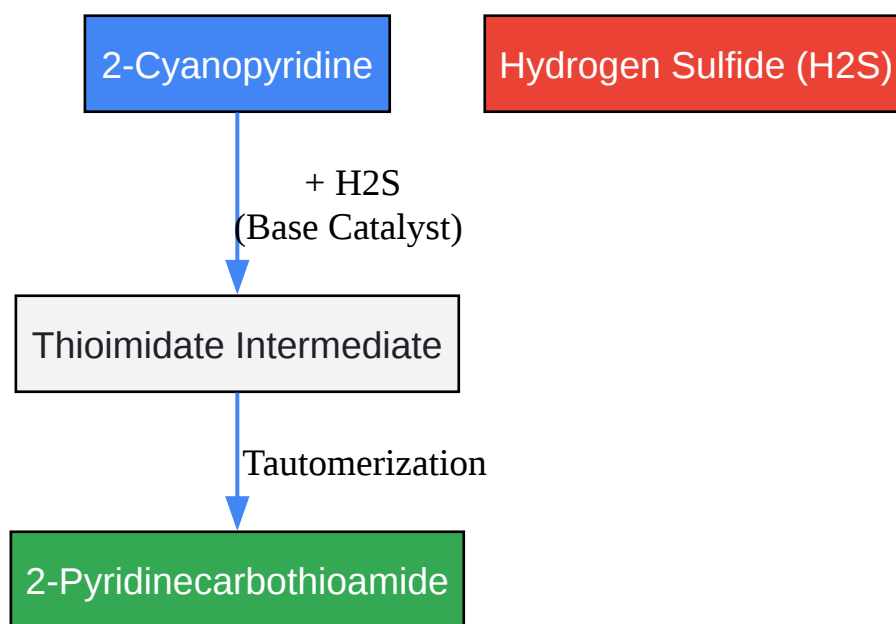
This technical guide provides a comprehensive overview of the synthesis and characterization of **2-Pyridinecarbothioamide**, a molecule of significant interest in medicinal chemistry and drug development. This document details the primary synthetic route, extensive characterization data, and the underlying experimental protocols.

Synthesis of 2-Pyridinecarbothioamide

The most common and efficient method for the synthesis of **2-Pyridinecarbothioamide** is the reaction of 2-cyanopyridine with hydrogen sulfide. This reaction proceeds via a nucleophilic addition of the hydrosulfide ion to the nitrile carbon, followed by protonation to yield the thioamide.

Synthetic Pathway

The synthesis follows a straightforward pathway, as illustrated in the diagram below.



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Fig. 1: Synthesis of **2-Pyridinecarbothioamide**.

Experimental Protocol

Materials:

- 2-Cyanopyridine (2-Picolinonitrile)
- Hydrogen Sulfide (gas or a suitable donor like NaHS)
- Pyridine (as a basic catalyst and solvent)
- Ethanol
- Diethyl ether
- Hydrochloric acid (for acidification)
- Sodium sulfate (anhydrous)

Procedure:

- A solution of 2-cyanopyridine in a mixture of pyridine and ethanol is prepared in a three-necked flask equipped with a gas inlet tube, a stirrer, and a reflux condenser.
- A slow stream of hydrogen sulfide gas is bubbled through the stirred solution at room temperature. The reaction is exothermic and the temperature may need to be controlled with a water bath.
- The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
- Upon completion, the reaction mixture is cooled, and the excess hydrogen sulfide is removed by passing a stream of nitrogen gas.
- The solvent is removed under reduced pressure to yield a crude solid.
- The crude product is dissolved in water and acidified with dilute hydrochloric acid to precipitate the product.
- The precipitate is filtered, washed with cold water, and then with a small amount of cold diethyl ether.
- The solid is dried over anhydrous sodium sulfate to yield pure **2-Pyridinecarbothioamide**.

Characterization of 2-Pyridinecarbothioamide

Thorough characterization is essential to confirm the identity and purity of the synthesized **2-Pyridinecarbothioamide**. The following sections detail the key analytical techniques and the expected results.

Physical and Chemical Properties

Property	Value
Molecular Formula	C ₆ H ₆ N ₂ S
Molecular Weight	138.19 g/mol [1]
Appearance	Yellow crystalline solid
Melting Point	142-145 °C
Solubility	Soluble in ethanol, acetone, and hot water.
IUPAC Name	pyridine-2-carbothioamide [1]

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
10.05	s	1H	-NH (amide proton)
9.75	s	1H	-NH (amide proton)
8.60	d	1H	H-6 (pyridine ring)
8.05	d	1H	H-3 (pyridine ring)
7.90	t	1H	H-4 (pyridine ring)
7.50	t	1H	H-5 (pyridine ring)

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ , ppm)	Assignment
198.5	C=S (thiocarbonyl carbon)
151.0	C-2 (pyridine ring)
149.5	C-6 (pyridine ring)
137.0	C-4 (pyridine ring)
126.0	C-3 (pyridine ring)
121.5	C-5 (pyridine ring)

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

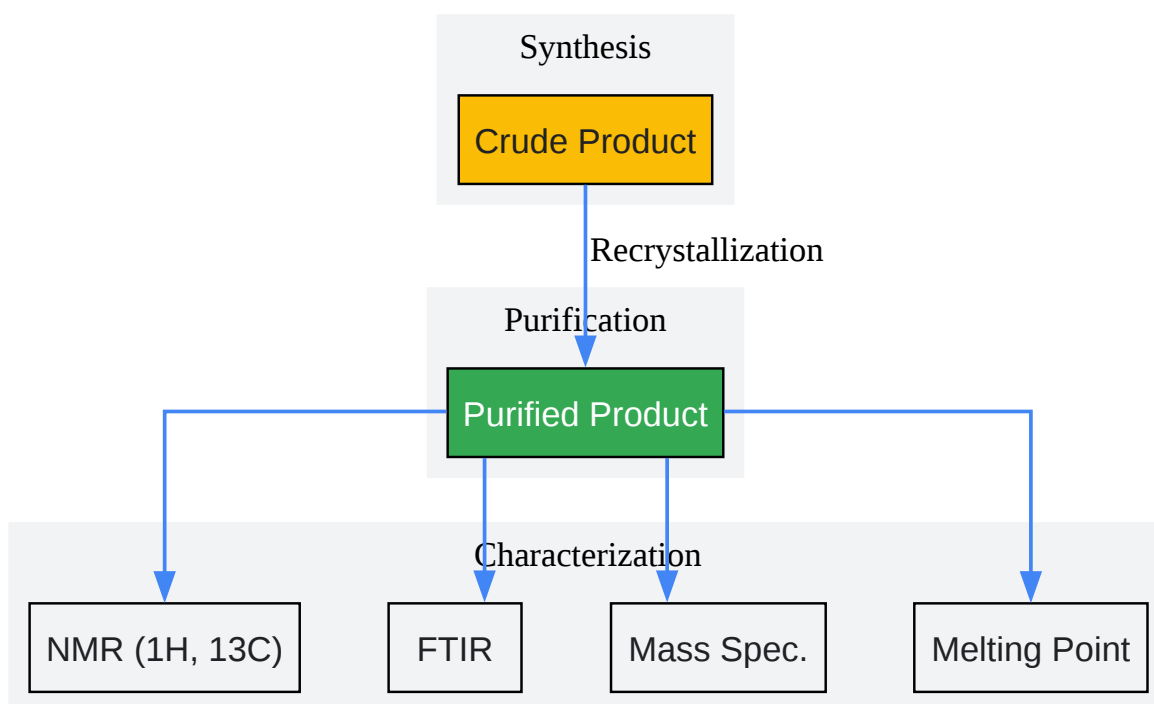
Wavenumber (cm^{-1})	Intensity	Assignment
3300-3100	Strong, Broad	N-H stretching vibrations of the primary thioamide
1620	Strong	C=N stretching of the pyridine ring
1580	Medium	N-H bending vibration
1430	Strong	C-N stretching vibration
1290	Strong	C=S stretching vibration
770	Strong	C-H out-of-plane bending of the pyridine ring

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

m/z	Relative Intensity	Assignment
138	100%	[M] ⁺ (Molecular ion)[1]
121	High	[M-NH ₃] ⁺
105	High	[M-SH] ⁺ [1]
78	Medium	[C ₅ H ₄ N] ⁺ (pyridyl cation)

Experimental Workflow for Characterization

The following diagram illustrates the typical workflow for the characterization of the synthesized **2-Pyridinecarbothioamide**.



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Fig. 2: Characterization Workflow.

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of **2-Pyridinecarbothioamide**. The described synthetic protocol is robust and reproducible, and the characterization data provides a clear fingerprint for the confirmation of the product's identity and purity. This information is crucial for researchers and professionals working on the development of new therapeutic agents and other applications involving this versatile molecule.

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References

- 1. ¹³C Carbon NMR [chem.ch.huji.ac.il]
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